Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Additionally, it is used in the industry for the production of various chemical intermediates and active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets and pathways . It is known to interact with nitric oxide synthase, both inducible and endothelial, in humans . This interaction can lead to various biological effects, including modulation of nitric oxide levels and related physiological processes.
Comparison with Similar Compounds
Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate can be compared with other similar compounds, such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate These compounds share similar structural features but differ in their specific chemical properties and biological activities
Properties
Molecular Formula |
C20H21N3O4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
ethyl 4-[4-[(6-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C20H21N3O4/c1-3-27-20(26)14-7-9-16(10-8-14)23-12-15(11-18(23)24)19(25)22-17-6-4-5-13(2)21-17/h4-10,15H,3,11-12H2,1-2H3,(H,21,22,25) |
InChI Key |
QPVWBUUFNPNALM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.